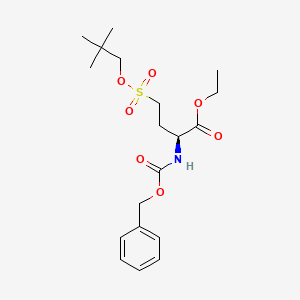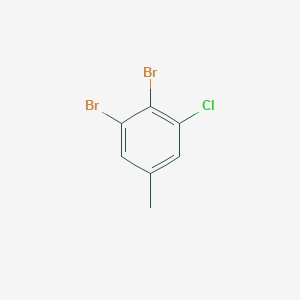
4,5-Dibromo-3-chlorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-3-chlorotoluene is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of toluene, where the aromatic ring is substituted with two bromine atoms at the 4th and 5th positions and a chlorine atom at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-chlorotoluene typically involves multi-step reactions starting from toluene. One common method includes:
Bromination: Toluene undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at specific positions on the aromatic ring.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dibromo-3-chlorotoluene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of 4,5-Dibromo-3-chlorobenzoic acid or 4,5-Dibromo-3-chlorobenzaldehyde.
Reduction: Formation of 4,5-Dibromotoluene or 3-Chlorotoluene.
Aplicaciones Científicas De Investigación
4,5-Dibromo-3-chlorotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-3-chlorotoluene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the aromatic ring. In oxidation reactions, the methyl group is converted to more oxidized functional groups through the action of oxidizing agents.
Comparación Con Compuestos Similares
4-Bromo-3-chlorotoluene: Similar structure but with only one bromine atom.
3,6-Dibromo-2,4-dichlorotoluene: Contains additional chlorine atoms.
4,5-Dichloro-3-bromotoluene: Similar structure but with chlorine atoms instead of bromine.
Uniqueness: 4,5-Dibromo-3-chlorotoluene is unique due to the specific positions of the bromine and chlorine atoms, which influence its reactivity and potential applications. The presence of both bromine and chlorine atoms allows for diverse chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C7H5Br2Cl |
|---|---|
Peso molecular |
284.37 g/mol |
Nombre IUPAC |
1,2-dibromo-3-chloro-5-methylbenzene |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |
Clave InChI |
IVCJCJLFPRGXRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


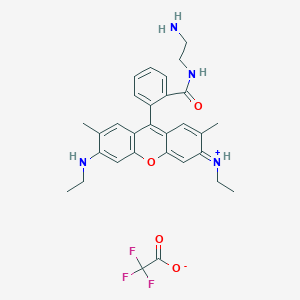
![[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12825397.png)
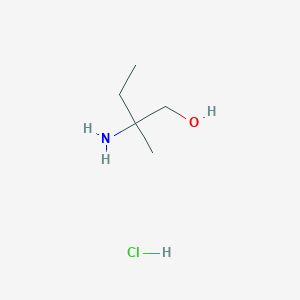
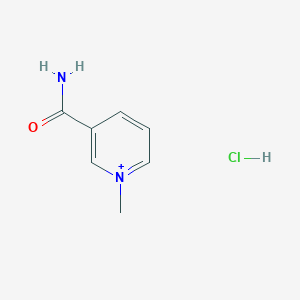

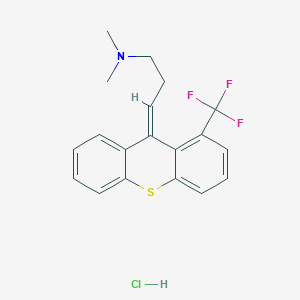
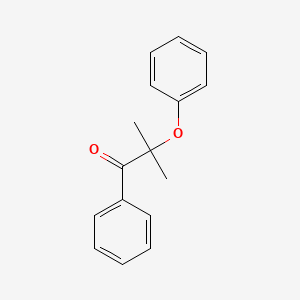

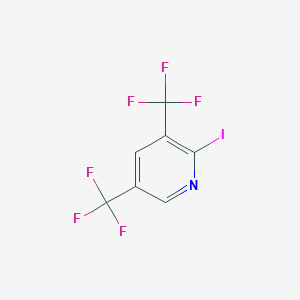
![tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12825442.png)
![1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one](/img/structure/B12825446.png)
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
